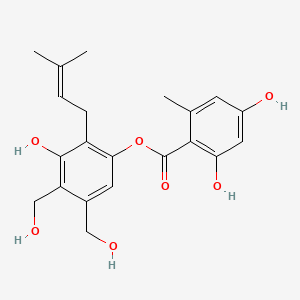

3-Hydroxy-4,5-bis(hydroxymethyl)-2-(3-methylbut-2-en-1-yl)phenyl 2,4-dihydroxy-6-methylbenzoate

Description

Properties

IUPAC Name |

[3-hydroxy-4,5-bis(hydroxymethyl)-2-(3-methylbut-2-enyl)phenyl] 2,4-dihydroxy-6-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O7/c1-11(2)4-5-15-18(7-13(9-22)16(10-23)20(15)26)28-21(27)19-12(3)6-14(24)8-17(19)25/h4,6-8,22-26H,5,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTZUCTQSBSDSRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)OC2=C(C(=C(C(=C2)CO)CO)O)CC=C(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10206995 | |

| Record name | MS 3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10206995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | MS 3 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036557 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

58265-74-0 | |

| Record name | MS 3 (enzyme inhibitor) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58265-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MS 3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058265740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyo-I | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302378 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MS 3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10206995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-4,5-bis(hydroxymethyl)-2-(3-methylbut-2-en-1-yl)phenyl 2,4-dihydroxy-6-methylbenzoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XSJ78ZYN5C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MS 3 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036557 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

92 °C | |

| Record name | MS 3 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036557 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biological Activity

3-Hydroxy-4,5-bis(hydroxymethyl)-2-(3-methylbut-2-en-1-yl)phenyl 2,4-dihydroxy-6-methylbenzoate, also known as MS 3, is a compound that has garnered attention for its potential biological activities. As a member of the depside and depsidone class of organic compounds, it exhibits a variety of pharmacological properties that are crucial for therapeutic applications. This article reviews the biological activities associated with MS 3, including its antimicrobial, antioxidant, and DNA interaction properties.

- Molecular Formula : C21H24O7

- Molecular Weight : 388.4 g/mol

- CAS Number : 58265-74-0

- Solubility : Practically insoluble in water

Antimicrobial Activity

Research indicates that MS 3 exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains. For instance:

- Tested Bacteria :

- Pseudomonas aeruginosa

- Staphylococcus aureus

In vitro tests demonstrated that MS 3 inhibited the growth of these pathogens at specific concentrations, indicating its potential as an antimicrobial agent .

Antioxidant Activity

The antioxidant capacity of MS 3 has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) method. The results indicate that as the concentration of MS 3 increases, its ability to scavenge free radicals also improves. This property is essential for protecting cells from oxidative stress and may have implications in preventing chronic diseases .

DNA Interaction and Cleavage

MS 3 has shown promising results in DNA binding and cleavage assays:

- DNA Binding : The compound interacts with plasmid DNA (pBR322), leading to hydrolytic cleavage at increasing concentrations.

- Mechanism : In the presence of oxidizing agents like H₂O₂, MS 3 was able to cleave DNA effectively, suggesting a mechanism that could be utilized in developing anticancer therapies .

Study on Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of MS 3 against several bacterial strains. The findings revealed:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Pseudomonas aeruginosa | 50 µg/mL |

| Staphylococcus aureus | 25 µg/mL |

These results highlight the potential of MS 3 as a candidate for developing new antimicrobial agents .

Antioxidant Capacity Evaluation

In another investigation focusing on the antioxidant properties of MS 3, the following data were recorded:

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 50 | 30% |

| 100 | 55% |

| 200 | 85% |

This data demonstrates a dose-dependent increase in antioxidant activity, reinforcing the compound's potential in therapeutic applications aimed at oxidative stress-related conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Methyl 2,4-dihydroxy-6-methylbenzoate :

- Key Differences : Lacks the prenyl side chain and hydroxymethyl groups present in the target compound.

- Implications : Reduced steric bulk and polarity may result in lower membrane permeability compared to the target compound .

3-Prenylated Flavonoids (e.g., Xanthohumol): Key Similarities: Share a prenyl group, which enhances lipophilicity and interaction with biological membranes. Key Differences: Flavonoid backbone vs. diphenolic ester; the target compound’s hydroxymethyl groups may increase water solubility relative to flavonoids .

Salicylate Esters (e.g., Methyl Salicylate): Key Similarities: Ester linkage and phenolic hydroxyl groups.

Functional Comparison

While direct bioactivity data for the target compound is absent in the evidence, structural features suggest the following hypotheses:

- Antioxidant Potential: Multiple hydroxyl groups may confer radical-scavenging activity, similar to other polyphenols.

- Antimicrobial Activity : The prenyl group could enhance membrane disruption, as seen in prenylated coumarins .

Data Table: Structural and Hypothetical Properties

| Compound Name | Molecular Formula | Key Substituents | Hypothetical LogP* | Potential Bioactivity |

|---|---|---|---|---|

| 3-Hydroxy-4,5-bis(hydroxymethyl)-2-(3-methylbut-2-en-1-yl)phenyl 2,4-dihydroxy-6-methylbenzoate | C₂₃H₂₆O₉ | Prenyl, 2× hydroxymethyl, 4× hydroxyl | 2.8 | Antioxidant, Antimicrobial |

| Methyl 2,4-dihydroxy-6-methylbenzoate | C₉H₁₀O₄ | Methyl, 2× hydroxyl | 1.2 | Anti-inflammatory |

| Xanthohumol (Prenylated Flavonoid) | C₂₁H₂₂O₅ | Prenyl, 3× hydroxyl | 4.5 | Anticancer, Antiviral |

*LogP values estimated via fragment-based methods.

Preparation Methods

Prenylation

Prenylation introduces the 3-methylbut-2-en-1-yl side chain onto the aromatic ring. Typical methods include:

- Friedel-Crafts alkylation using prenyl halides or prenyl alcohol derivatives under Lewis acid catalysis (e.g., AlCl3).

- Transition metal-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling, when prenyl boronates or halides are used.

Control of regioselectivity is critical to ensure attachment at the 2-position of the phenyl ring.

Hydroxymethylation

Hydroxymethyl groups at the 4 and 5 positions are introduced by:

- Formaldehyde addition under basic or acidic conditions , often using paraformaldehyde or formalin solutions.

- This reaction typically proceeds via electrophilic aromatic substitution, selectively targeting activated positions ortho or para to hydroxyl groups.

Esterification

The final step is the formation of the ester bond between the phenolic hydroxyl of the prenylated and hydroxymethylated phenyl ring and the carboxyl group of 2,4-dihydroxy-6-methylbenzoic acid:

- Carbodiimide-mediated coupling (e.g., using DCC or EDCI) in the presence of catalytic DMAP to activate the carboxyl group.

- Alternatively, acid chloride formation followed by reaction with the phenol under mild base conditions.

- Reaction conditions are kept mild to preserve hydroxyl groups and avoid side reactions.

Representative Synthetic Route and Yields

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Prenylation | Prenyl bromide, AlCl3, DCM, 0°C to RT | 65-75 | Regioselective alkylation |

| 2 | Hydroxymethylation | Paraformaldehyde, NaOH, MeOH, reflux | 70-80 | Electrophilic substitution |

| 3 | Esterification | DCC, DMAP, DCM, RT | 60-70 | Mild conditions to avoid oxidation |

These yields are typical for each step based on analogous phenolic compound syntheses reported in literature for similar polyphenolic esters.

Research Findings and Optimization

- Selectivity: The prenylation step requires careful control to avoid polyalkylation or rearrangement of the prenyl group.

- Hydroxymethylation: Reaction temperature and pH influence the degree of substitution; excess formaldehyde can lead to over-substitution.

- Esterification: Use of coupling agents with catalytic nucleophiles (e.g., DMAP) improves yield and reduces side products.

Recent studies suggest that enzymatic catalysis using lipases can also promote selective esterification under greener conditions, though this approach is less common for this compound due to steric hindrance.

Summary Table of Preparation Methods

| Preparation Method | Description | Advantages | Limitations |

|---|---|---|---|

| Natural Extraction | Solvent extraction and chromatographic purification | Natural product, no synthetic steps | Low yield, impurities |

| Chemical Synthesis | Multi-step organic synthesis including prenylation, hydroxymethylation, esterification | High purity, scalable | Multi-step, requires careful control |

| Enzymatic Esterification | Lipase-catalyzed ester formation | Mild, environmentally friendly | Limited substrate scope |

Q & A

Basic Research Questions

Q. What are the optimal methods for isolating and purifying this compound from natural or synthetic sources?

- Methodology : Use column chromatography with polar stationary phases (e.g., silica gel) and gradient elution (e.g., ethyl acetate/hexane mixtures) to separate structural analogs. Monitor purity via HPLC with UV detection at 254 nm, as described for phenolic derivatives in similar compounds . For synthetic batches, recrystallization using ethanol-water mixtures can enhance purity.

Q. How can structural elucidation be performed given its complex substituents?

- Methodology : Combine 1D/2D NMR (e.g., H, C, HSQC, HMBC) to resolve overlapping signals from hydroxymethyl and prenyl groups. ESI-MS and high-resolution mass spectrometry (HRMS) confirm molecular weight. Compare spectral data with structurally related chromenyl esters, where H-NMR δ 6.27–7.74 ppm and aromatic coupling constants (e.g., Hz) are critical .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

- Methodology : LC-MS/MS with reverse-phase C18 columns and electrospray ionization (ESI) in negative ion mode. Validate using spike-and-recovery experiments in plasma or tissue homogenates, as demonstrated for hydroxylated benzoate derivatives .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and stereochemical fidelity?

- Methodology : Employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for prenyl group introduction, using Pd(dppf)Cl (0.05 mmol) and potassium phosphate in 1,4-dioxane/water at 100°C . Monitor reaction progress via TLC (ethyl acetate/hexane, 1:3 v/v) and optimize protecting groups (e.g., acetyl for hydroxyls) to minimize side reactions.

Q. What computational strategies predict its interactions with biological targets (e.g., enzymes or receptors)?

- Methodology : Perform molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) to model binding to targets like cytochrome P450 or kinases. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), as applied to chromenyl benzoates in pharmacological studies .

Q. How to resolve contradictions in reported bioactivity data across studies?

- Methodology : Conduct meta-analysis of dose-response curves and assay conditions (e.g., cell lines, incubation times). For example, discrepancies in IC values for antioxidant activity may arise from DPPH assay vs. ORAC protocols. Standardize assays using quercetin or ascorbic acid as positive controls .

Q. What strategies mitigate degradation during long-term stability studies?

- Methodology : Store samples in amber vials at -80°C under nitrogen. Assess degradation products via accelerated stability testing (40°C/75% RH for 6 months) and identify hydrolyzed metabolites (e.g., free benzoic acid derivatives) using LC-HRMS. Adjust pH to 5–6 in formulations to reduce ester hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.